molecular formula C8H8ClN3S B2662304 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole CAS No. 872696-07-6

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole

Cat. No.: B2662304
CAS No.: 872696-07-6
M. Wt: 213.68
InChI Key: QKNNCNAIIINUMQ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H8ClN3S. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole typically involves the reaction of 5-chloro-2-mercapto-4-methyl-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-methyl-1,3-benzothiazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-mercapto-4-methyl-1,3-benzothiazole: Contains a mercapto group instead of a hydrazino group.

Uniqueness

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is unique due to the presence of both the chlorine and hydrazino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it distinct from other benzothiazole derivatives .

Properties

IUPAC Name

(5-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c1-4-5(9)2-3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNCNAIIINUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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